molecular formula C6H8N2O2 B15072414 (S)-Methyl 1-cyanoazetidine-2-carboxylate

(S)-Methyl 1-cyanoazetidine-2-carboxylate

Cat. No.: B15072414
M. Wt: 140.14 g/mol
InChI Key: OLBQFOVWPRPLRD-YFKPBYRVSA-N
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Description

(S)-Methyl 1-cyanoazetidine-2-carboxylate is a chiral compound with significant potential in various scientific fields It is characterized by its azetidine ring, a four-membered nitrogen-containing ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-cyanoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of (S)-methyl 2-amino-3-cyanopropanoate with a base to induce cyclization, forming the azetidine ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 1-cyanoazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of the azetidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 1-cyanoazetidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-cyanoazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    ®-Methyl 1-cyanoazetidine-2-carboxylate: The enantiomer of (S)-Methyl 1-cyanoazetidine-2-carboxylate, with similar chemical properties but different biological activity.

    Methyl 1-cyanoazetidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.

    1-Cyanoazetidine-2-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological activity compared to its enantiomer or racemic mixture

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl (2S)-1-cyanoazetidine-2-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3/t5-/m0/s1

InChI Key

OLBQFOVWPRPLRD-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCN1C#N

Canonical SMILES

COC(=O)C1CCN1C#N

Origin of Product

United States

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